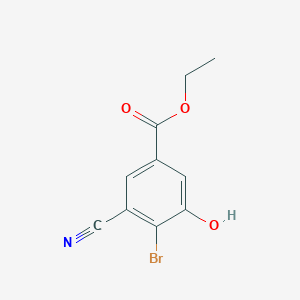

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

Description

Properties

IUPAC Name |

ethyl 4-bromo-3-cyano-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-2-15-10(14)6-3-7(5-12)9(11)8(13)4-6/h3-4,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDJVPKMYXZONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate typically involves the bromination of a precursor compound, followed by esterification and nitrile formationThe reaction conditions often include the use of bromine in acetic acid for bromination, and sodium cyanide in the presence of a suitable catalyst for the nitrile formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is also common to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or reduced to a methoxy group.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products include 4-amino-3-cyano-5-hydroxybenzoate derivatives.

Oxidation: Products include 4-bromo-3-cyano-5-oxo-benzoate.

Reduction: Products include 4-bromo-3-cyano-5-methoxybenzoate.

Hydrolysis: Products include 4-bromo-3-cyano-5-hydroxybenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its structural features.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and cyano groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery .

Comparison with Similar Compounds

Bioactivity and Extraction Context

Ethyl acetate extracts of spices and plants (e.g., clove, black pepper) contain bioactive esters (), but these lack the bromine and cyano substituents seen in the target compound. For example:

- Clove extracts (, Table 20) include eugenol derivatives with methoxy and hydroxyl groups, which exhibit antifungal activity but lack the electrophilic bromine necessary for covalent binding to biological targets.

Physical and Chemical Properties

| Property | Ethyl 4-Bromo-3-Cyano-5-Hydroxybenzoate | Ethyl 4-Nitrobenzoate | Ethyl 4-tert-Butyl-3-Iodobenzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~270.1 | 195.1 | ~334.2 |

| Key Functional Groups | Br, CN, OH | NO₂ | I, tert-butyl |

| Solubility | Moderate in polar solvents (due to OH) | Low in polar solvents | Low (steric hindrance) |

| Reactivity | Electrophilic substitution at Br | Nucleophilic aromatic | Radiolabeling potential |

Biological Activity

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine Atom : Enhances reactivity and binding affinity to biological targets.

- Cyano Group : Imparts potential for interactions with various enzymes and receptors.

- Hydroxy Group : Contributes to the compound's solubility and reactivity.

The molecular formula is with a molecular weight of approximately 272.08 g/mol. The presence of these functional groups suggests a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This selectivity may reduce potential drug-drug interactions.

- Receptor Binding : The presence of bromine and hydroxy groups enhances binding affinity to various receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, indicating potential use as antimicrobial agents.

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values obtained from these studies suggest that the compound could serve as a lead candidate for developing new antibiotics.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. Cell viability assays conducted on cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. Notably, it has been observed to inhibit the proliferation of breast cancer cells, suggesting its potential as an anticancer therapeutic agent.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against common pathogens.

- Methodology : Disc diffusion method and MIC determination.

- Findings : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.

-

Study on Anticancer Properties :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay for cell viability.

- Findings : Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potent activity.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Ethyl 4-amino-3-bromo-5-cyano-2-hydroxybenzoate | Antimicrobial, anticancer | Contains amino group enhancing solubility |

| Ethyl 4-bromo-3-cyano-5-methoxybenzoate | Antimicrobial | Methoxy group may alter binding properties |

| Ethyl 4-bromo-3-cyano-5-(difluoromethyl)benzoate | Potentially high reactivity | Difluoromethyl group enhances electrophilicity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Ethyl 4-bromo-3-cyano-5-hydroxybenzoate, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Bromination and cyano-group introduction require careful control of reaction conditions (e.g., using NBS for bromination and CuCN for cyanation). Regioselectivity is influenced by directing groups: the hydroxyl group at position 5 can act as an electron-donating group, directing electrophilic substitution to position 3. Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) also modulate reaction outcomes. Characterization via and is critical to confirm regiochemistry and purity .

Q. How can the purity and stability of this compound be assessed under laboratory storage conditions?

- Methodological Answer : Purity is best determined using HPLC with a C18 column (UV detection at 254 nm) and comparison to a certified reference standard. Stability studies should include accelerated degradation tests under varying pH, temperature, and humidity. For example, storing the compound at 4°C in a desiccator (relative humidity <30%) minimizes hydrolysis of the ester moiety. Mass spectrometry (LC-MS) can identify degradation products, such as free benzoic acid derivatives .

Q. What spectroscopic techniques are most effective for characterizing the electronic effects of substituents in this compound?

- Methodological Answer : UV-Vis spectroscopy reveals bathochromic shifts due to conjugation between the electron-withdrawing cyano and bromo groups. IR spectroscopy identifies key functional groups: O–H stretch (~3200 cm), C≡N (~2240 cm), and ester C=O (~1720 cm). coupling constants and chemical shifts (e.g., deshielded carbons adjacent to Br and CN) provide insights into substituent electronic effects .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient aromatic positions. The cyano group at position 3 and bromo at position 4 create a meta-directing effect, making position 6 susceptible to nucleophilic attack. Solvent effects (e.g., dielectric constant of DMSO) are modeled using the Polarizable Continuum Model (PCM). Transition-state analysis predicts activation barriers for SNAr with amines or thiols .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. Challenges include disorder in the ethyl ester group; this is mitigated by cooling crystals to 100 K and using high-resolution detectors. Twinning, common in brominated aromatics, requires integration with SHELXD for structure solution. Hydrogen bonding networks (e.g., O–H···O=C interactions) are analyzed using Mercury software to assess supramolecular packing .

Q. How do competing intramolecular hydrogen bonds influence the tautomeric equilibria of this compound in solution?

- Methodological Answer : Variable-temperature NMR (VT-NMR) in DMSO-d tracks proton exchange between tautomers. The hydroxyl group at position 5 can form intramolecular H-bonds with either the ester carbonyl (stabilizing the keto form) or the cyano group (enol form). - NOESY experiments reveal spatial proximity between O–H and adjacent substituents. Computational MD simulations with explicit solvent molecules quantify H-bond lifetimes and tautomer populations .

Q. What mechanistic insights explain contradictions in reported yields for cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies often arise from competing side reactions. For Suzuki-Miyaura couplings, the cyano group can coordinate to palladium, poisoning the catalyst. Screening ligands (e.g., SPhos vs. XPhos) and additives (e.g., CsCO for deprotonation) optimizes catalytic activity. Kinetic studies via in situ IR spectroscopy track intermediate formation. Contradictory data may stem from uncontrolled moisture, which hydrolyzes the ester, reducing electrophilicity at the aryl bromide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.